molecular formula C25H52NO7P B1264657 1-Heptadecanoyl-sn-glycero-3-phosphocholine CAS No. 50930-23-9

1-Heptadecanoyl-sn-glycero-3-phosphocholine

Cat. No.: B1264657
CAS No.: 50930-23-9
M. Wt: 509.7 g/mol
InChI Key: SRRQPVVYXBTRQK-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Heptadecanoyl-sn-glycero-3-phosphocholine is a lysophosphatidylcholine, a type of phospholipid that plays a crucial role in cellular membranes. It is characterized by the presence of a heptadecanoyl group at the sn-1 position and a phosphocholine group at the sn-3 position of the glycerol backbone . This compound is known for its involvement in various biological processes, including cell signaling and membrane dynamics.

Biochemical Analysis

Biochemical Properties

1-Heptadecanoyl-sn-glycero-3-phosphocholine is involved in several biochemical reactions, primarily through its interactions with enzymes and proteins. One of the key enzymes it interacts with is autotaxin, which catalyzes the hydrolysis of lysophosphatidylcholine to form lysophosphatidic acid . Lysophosphatidic acid is a bioactive lipid that stimulates cell proliferation, survival, and migration . Additionally, this compound interacts with various proteins involved in lipid metabolism and signaling pathways, influencing cellular processes such as inflammation and apoptosis .

Cellular Effects

This compound has notable effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, lysophosphatidylcholine, including this compound, has been shown to induce apoptosis in certain cell types by increasing histone H3 acetylation and decreasing histone deacetylase activity . This compound also affects cell signaling pathways related to inflammation and immune responses, contributing to its role in various physiological and pathological conditions .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with specific biomolecules and enzymes. It binds to autotaxin, leading to the production of lysophosphatidic acid, which in turn activates signaling pathways that promote cell proliferation and survival . Additionally, this compound can modulate gene expression by influencing histone acetylation and deacetylation processes . These molecular interactions highlight the compound’s role in regulating cellular functions and maintaining cellular homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard storage conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can be influenced by factors such as concentration, exposure duration, and the specific cell type being studied. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it can promote beneficial effects such as enhanced cell proliferation and survival . At higher doses, it may exhibit toxic or adverse effects, including increased apoptosis and inflammation . These threshold effects highlight the importance of carefully regulating the dosage of this compound in experimental settings to avoid potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It is a substrate for autotaxin, which converts it into lysophosphatidic acid . This conversion plays a crucial role in regulating lipid signaling and metabolism. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in lipid biosynthesis and degradation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to cellular membranes, where it can exert its effects on membrane structure and function . The compound’s distribution within tissues is influenced by factors such as lipid solubility and the presence of specific transport proteins .

Subcellular Localization

This compound is primarily localized to cellular membranes, where it plays a role in maintaining membrane integrity and fluidity . It may also be targeted to specific subcellular compartments through post-translational modifications or interactions with targeting signals . These localization patterns are essential for its activity and function within cells, influencing processes such as signal transduction and membrane dynamics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct attachment of functional groups .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing advanced techniques such as continuous flow reactors to enhance efficiency and yield. The purity of the final product is critical, often requiring rigorous purification steps such as chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Heptadecanoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Heptadecanoyl-sn-glycero-3-phosphocholine has diverse applications in scientific research:

Comparison with Similar Compounds

  • 1-Palmitoyl-sn-glycero-3-phosphocholine
  • 1-Stearoyl-sn-glycero-3-phosphocholine
  • 1-Oleoyl-sn-glycero-3-phosphocholine

Comparison: 1-Heptadecanoyl-sn-glycero-3-phosphocholine is unique due to its specific fatty acid chain length (heptadecanoic acid) and its distinct biological activity. Compared to other lysophosphatidylcholines, it may exhibit different interactions with enzymes and receptors, leading to varied biological effects .

Properties

IUPAC Name

[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)31-22-24(27)23-33-34(29,30)32-21-20-26(2,3)4/h24,27H,5-23H2,1-4H3/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRQPVVYXBTRQK-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H52NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647291
Record name (2R)-3-(Heptadecanoyloxy)-2-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name LysoPC(17:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012108
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

50930-23-9
Record name (2R)-3-(Heptadecanoyloxy)-2-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LysoPC(17:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012108
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of increased 1-heptadecanoyl-sn-glycero-3-phosphocholine levels in the context of the research on Mycobacterium vaccae?

A1: The research paper [] observed that immunization with Mycobacterium vaccae in mice led to an increase in plasma levels of this compound, a lysophospholipid. While the exact mechanism is not fully elucidated in the study, this increase is suggested to be part of a broader physiological response to the immunization. This response also includes changes in the gut microbiome and a shift towards more proactive stress coping behaviors in the mice. Further research is needed to understand the specific role of this compound in mediating these effects.

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